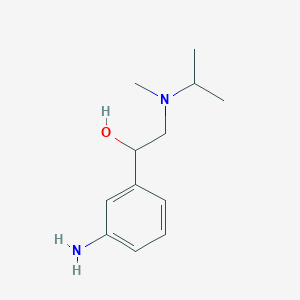
alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol, commonly known as Fenetylline, is a synthetic drug that belongs to the amphetamine class of drugs. It was first synthesized in the 1960s and was used as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, due to its potential for abuse, it was later classified as a controlled substance and is now illegal in many countries.
Mechanism Of Action
Fenetylline works by increasing the levels of dopamine and norepinephrine in the brain, which leads to increased alertness, attention, and energy. It also inhibits the reuptake of these neurotransmitters, prolonging their effects on the brain.
Biochemical And Physiological Effects
Fenetylline has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids from the liver, providing the body with energy. In addition, it has been found to increase the levels of certain hormones such as cortisol and prolactin.
Advantages And Limitations For Lab Experiments
Fenetylline has been used in laboratory experiments to investigate its effects on the central nervous system. Its stimulant properties make it useful for studying the effects of dopamine and norepinephrine on the brain. However, its potential for abuse and addiction make it a risky substance to work with.
Future Directions
There are several possible future directions for research on Fenetylline. One area of interest is its potential as a treatment for cognitive disorders such as alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol and Alzheimer's disease. Another area of research could focus on its effects on the immune system and its potential as an immunomodulatory agent. Further studies could also investigate the long-term effects of Fenetylline use on the brain and body.
Synthesis Methods
The synthesis of Fenetylline involves the condensation of m-aminoacetophenone with N-isopropyl-N-methyl-2-aminoethanol in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain Fenetylline in its pure form.
Scientific Research Applications
Fenetylline has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that it has a stimulant effect on the brain, increasing the release of neurotransmitters such as dopamine and norepinephrine. It has also been found to improve cognitive function and memory retention in animal models.
properties
CAS RN |
105838-76-4 |
|---|---|
Product Name |
alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol |
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
1-(3-aminophenyl)-2-[methyl(propan-2-yl)amino]ethanol |
InChI |
InChI=1S/C12H20N2O/c1-9(2)14(3)8-12(15)10-5-4-6-11(13)7-10/h4-7,9,12,15H,8,13H2,1-3H3 |
InChI Key |
XODLLHICFNHZSZ-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CC(C1=CC(=CC=C1)N)O |
Canonical SMILES |
CC(C)N(C)CC(C1=CC(=CC=C1)N)O |
synonyms |
1-(3-aminophenyl)-2-(methyl-propan-2-yl-amino)ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
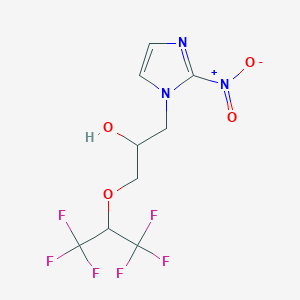
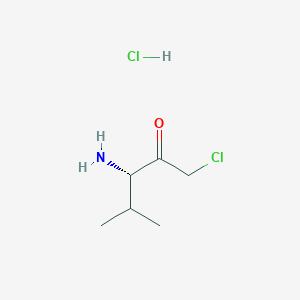
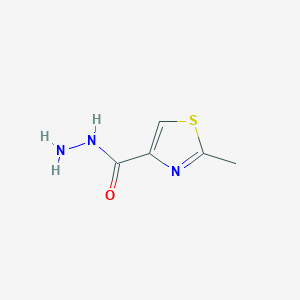
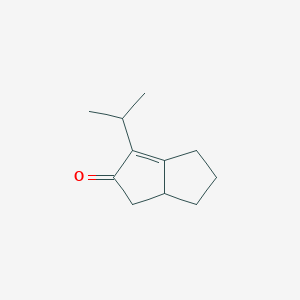


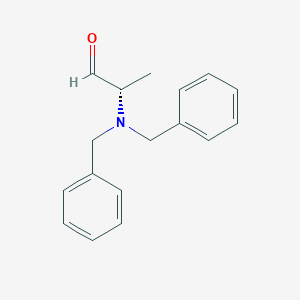

![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)

